1,2,4,5-Tetra(pyridin-4-yl)benzene

Vue d'ensemble

Description

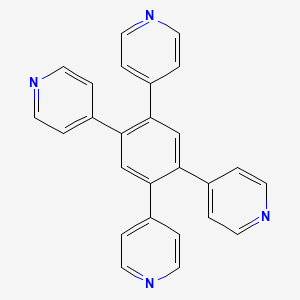

1,2,4,5-Tetra(pyridin-4-yl)benzene is a heterocyclic compound with the molecular formula C26H18N4. It is characterized by a benzene ring substituted with four pyridine rings at the 1, 2, 4, and 5 positions. This compound is known for its unique structural properties and its applications in various fields of scientific research .

Méthodes De Préparation

1,2,4,5-Tetra(pyridin-4-yl)benzene can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, 1,2,4,5-tetrabromobenzene is reacted with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like 1,4-dioxane under reflux conditions .

Analyse Des Réactions Chimiques

1,2,4,5-Tetra(pyridin-4-yl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: The compound can participate in substitution reactions, where the pyridine rings can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Applications De Recherche Scientifique

Coordination Chemistry

TPB serves as an effective ligand in coordination chemistry. Its ability to form metal-organic frameworks (MOFs) is significant for developing advanced materials with tailored properties. For instance, TPB can coordinate with transition metals to create complexes that exhibit unique electronic and magnetic properties.

Biochemical Studies

The compound interacts with various biomolecules, influencing enzymatic activity and protein conformation. Notably, it has been shown to affect cytochrome P450 enzymes' catalytic activities and modulate cellular signaling pathways, gene expression, and metabolism. This makes TPB valuable for studying metalloproteins and other metal-containing biological systems.

Drug Delivery Systems

Research is ongoing into TPB's potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals. Its structural characteristics allow it to encapsulate drugs effectively, enhancing bioavailability and therapeutic efficacy .

Material Science

In industrial applications, TPB is utilized in the development of catalysts and sensors. Its unique properties enable the creation of materials that can detect specific chemicals or facilitate chemical reactions efficiently .

Case Study 1: Metal-Organic Frameworks

A study demonstrated that TPB could be used to synthesize a novel MOF with enhanced gas adsorption properties. The framework exhibited high selectivity for CO2 over N2, making it suitable for carbon capture technologies.

Case Study 2: Enzyme Modulation

In biochemical assays, TPB was shown to significantly enhance the activity of certain enzymes involved in drug metabolism. This modulation suggests potential applications in pharmacokinetics and drug design .

Data Tables

| Application Area | Details |

|---|---|

| Coordination Chemistry | Forms complexes with transition metals; used in MOF synthesis |

| Biochemical Studies | Modulates enzyme activity; interacts with proteins |

| Drug Delivery Systems | Enhances drug stability and bioavailability |

| Material Science | Used in sensors and catalysts; facilitates chemical reactions |

Mécanisme D'action

The mechanism of action of 1,2,4,5-Tetra(pyridin-4-yl)benzene largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can donate lone pairs of electrons to metal ions, forming stable coordination complexes. These complexes can exhibit various properties, such as catalytic activity, redox behavior, and electronic conductivity .

Comparaison Avec Des Composés Similaires

1,2,4,5-Tetra(pyridin-4-yl)benzene can be compared with other similar compounds, such as:

1,2,4,5-Tetra(pyridin-3-yl)benzene: This isomer has pyridine rings attached at the 3-position instead of the 4-position, leading to different coordination properties and reactivity.

1,2,4,5-Tetra(pyridin-2-yl)benzene: Another isomer with pyridine rings at the 2-position, which also affects its chemical behavior and applications.

The uniqueness of this compound lies in its specific arrangement of pyridine rings, which provides distinct coordination environments and reactivity patterns compared to its isomers .

Activité Biologique

1,2,4,5-Tetra(pyridin-4-yl)benzene (C26H18N4) is a polyaromatic compound characterized by a benzene ring substituted with four pyridine groups. This unique structure imparts significant biological activity, making it a subject of interest in various fields including pharmacology and materials science. The following sections detail its biological interactions, mechanisms of action, and potential applications based on current research findings.

Biological Interactions

-

Enzyme Modulation

- Cytochrome P450 Enzymes : Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence enzyme activity and potentially alter drug efficacy and toxicity profiles.

- Protein Complex Formation : The compound can form complexes with metal ions, affecting protein conformation and function. Such interactions may lead to altered signaling pathways within cells.

-

Cellular Effects

- Signaling Pathways : Studies have shown that this compound can modulate various cellular signaling pathways, which may impact gene expression and cellular responses to external stimuli.

- Potential Anticancer Activity : There is emerging evidence suggesting that this compound may exhibit anticancer properties through the inhibition of specific cancer-related proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Coordination Chemistry : The nitrogen atoms in the pyridine rings act as electron donors, facilitating the formation of coordination complexes with various metal ions. This property enhances the catalytic activities of these complexes and modifies their electronic characteristics .

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes or receptors involved in disease pathways, this compound can inhibit their function. This mechanism is particularly relevant in the context of cancer and inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including palladium-catalyzed cross-coupling reactions. Characterization techniques such as NMR spectroscopy have confirmed its structure and purity .

Comparative Biological Activity

A comparative analysis with similar compounds reveals distinct biological profiles based on structural variations. For instance:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,2,4,5-Tetra(pyridin-3-yl)benzene | C26H18N4 | Different substitution pattern affects reactivity |

| 1,2,4,5-Tetra(pyridin-2-yl)benzene | C26H18N4 | Similar structure but different coordination properties |

This table highlights how slight modifications in pyridine substitution can lead to significant differences in biological activity.

Applications in Drug Development

The potential applications of this compound extend into drug development:

- Anticancer Agents : Given its ability to inhibit key enzymes involved in cancer progression, ongoing studies are exploring its use as a lead compound for novel anticancer therapies.

- Materials Science : Its coordination properties also make it suitable for applications in materials science where metal-organic frameworks (MOFs) are utilized for gas separation and storage technologies .

Propriétés

IUPAC Name |

4-(2,4,5-tripyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-9-27-10-2-19(1)23-17-25(21-5-13-29-14-6-21)26(22-7-15-30-16-8-22)18-24(23)20-3-11-28-12-4-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNALFCQVQALKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=C(C=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570683 | |

| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170165-81-8 | |

| Record name | 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.